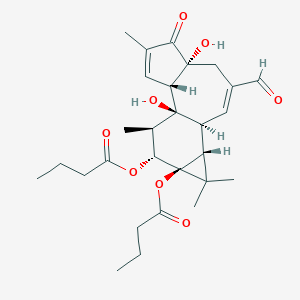

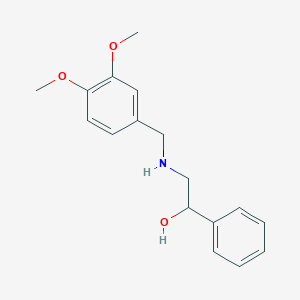

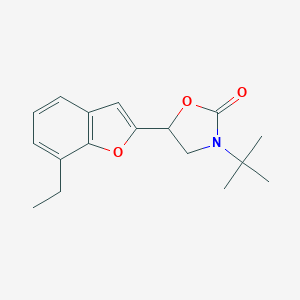

(S)-4-苄氧甲基-2,2-二甲基-1,3-二氧戊环

描述

Synthesis Analysis

The synthesis of related dioxolane derivatives involves strategic functionalization and ring formation steps starting from readily available precursors. For instance, synthesis routes often employ diol protection strategies, where key intermediates like dimethyl-L-tartrate and benzophenone are used to construct the dioxolane framework through condensation reactions, highlighting the versatility and efficiency of these synthetic approaches (Irurre et al., 1992).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives has been elucidated through techniques like X-ray diffraction, revealing preferred conformations due to intramolecular interactions such as OH⋯Ph. These studies demonstrate the compound's unique spatial arrangement, which is crucial for its reactivity and interaction with other molecules (Irurre et al., 1992).

Chemical Reactions and Properties

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane participates in various chemical reactions, showcasing its utility as a synthetic intermediate. For example, its reactivity has been explored in the context of nucleoside synthesis, where the control over stereochemistry at the dioxolane ring is crucial for antiviral and anticancer properties. The selective hydrolysis of diastereomers highlights its potential in synthetic organic chemistry (Janes, Cimpoia, & Kazlauskas, 1999).

科学研究应用

对癌细胞系的细胞学活性

该化合物的衍生物 4-[(2-[(2,2-二氯环丙基)甲氧基)甲基-苄基)氧基]甲基-2,2-二甲基-1,3-二氧戊环已显示出对 HEK293 和 SH-SY5Y 等癌细胞系的细胞学活性 (Dzhumaev 等人, 2021).

变速箱油的改进

由该化合物合成的 (2,2-二甲基-4-亚甲基-1,3-二氧戊环-烯丙基和苄基)二硫化物已被发现可以显着提高变速箱油的抗咬合性能,使其成为极压应用的有希望的添加剂 (Novotorzhina 等人, 2022).

手性信息编码和解码

一项研究表明,1,3-二氧戊环可用于通过氯仿中的柔性导线对远处的芘中的手性信息进行加密和解密 (Amako 等人, 2015).

抗自由基活性

1,3-二氧戊环衍生物通过氧化燃料烃来产生更稳定的自由基或自由基离子物质,具体取决于燃料成分,从而表现出抗自由基活性 (Vol’eva 等人, 2013).

质谱解释

2,2-二甲基-1,3-二氧戊环的手性双苯并恶唑、双苯并噻唑和双脲衍生物的碎片机制和离子结构有助于对这类新化合物的谱解释 (Xu 等人, 2002).

作为酶抑制剂和肽异构体的潜力

由该化合物衍生的 O-保护的 4-(芳基磺酰亚胺基)丁烷-1,2,3-三醇显示出作为酶抑制剂和肽异构体的优势手性亚磺酰胺潜力 (Kwong 等人, 2007).

抗真菌和抗菌活性

新型 1,3-二氧戊环酰胺衍生物对各种细菌和真菌菌株表现出有希望的抗真菌和抗菌活性 (Begum 等人, 2019).

α,γ-二酮酸衍生物的合成子

该化合物用于合成选择性保护的 α,γ-二酮酸衍生物,从而能够制备酯、酰胺和芳基衍生物 (Banville 等人, 2010).

嗅觉应用

相关化合物的合成产生了强烈的海洋、辛辣香草味,表明在香料化学中的潜在应用 (Kraft 等人, 2010).

缩醛化的催化

N-(芳基甲基)-2-(或 4-)氰基吡啶六氟锑酸盐是羰基化合物的缩醛化有效催化剂,与该化合物的化学性质相关 (Lee 等人, 1991).

属性

IUPAC Name |

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)